

Diethyl Diethylmalonate (CAS 77-25-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl diethylmalonate*

Cat. No.: *B057954*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl diethylmalonate (CAS 77-25-8) is a disubstituted derivative of diethyl malonate, a versatile reagent in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary application in the synthesis of barbiturates, particularly barbital. Spectroscopic data and safety information are also presented. The document is intended to be a comprehensive resource for chemists and pharmacologists working with this compound.

Chemical and Physical Properties

Diethyl diethylmalonate is a colorless liquid with a faint, fruity odor. It is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[\[1\]](#)[\[2\]](#)

Table 1: Physical and Chemical Properties of **Diethyl Diethylmalonate**

Property	Value	Reference(s)
CAS Number	77-25-8	[1]
Molecular Formula	C ₁₁ H ₂₀ O ₄	[1]
Molecular Weight	216.27 g/mol	[1]
Appearance	Colorless liquid	[3]
Density	0.99 g/mL at 25 °C	[4]
Boiling Point	228-230 °C	[4]
Refractive Index	n _{20/D} 1.423	[4]
Flash Point	94 °C (201 °F)	[4]
Solubility	Insoluble in water; soluble in organic solvents.	[5]

Synthesis of Diethyl Diethylmalonate

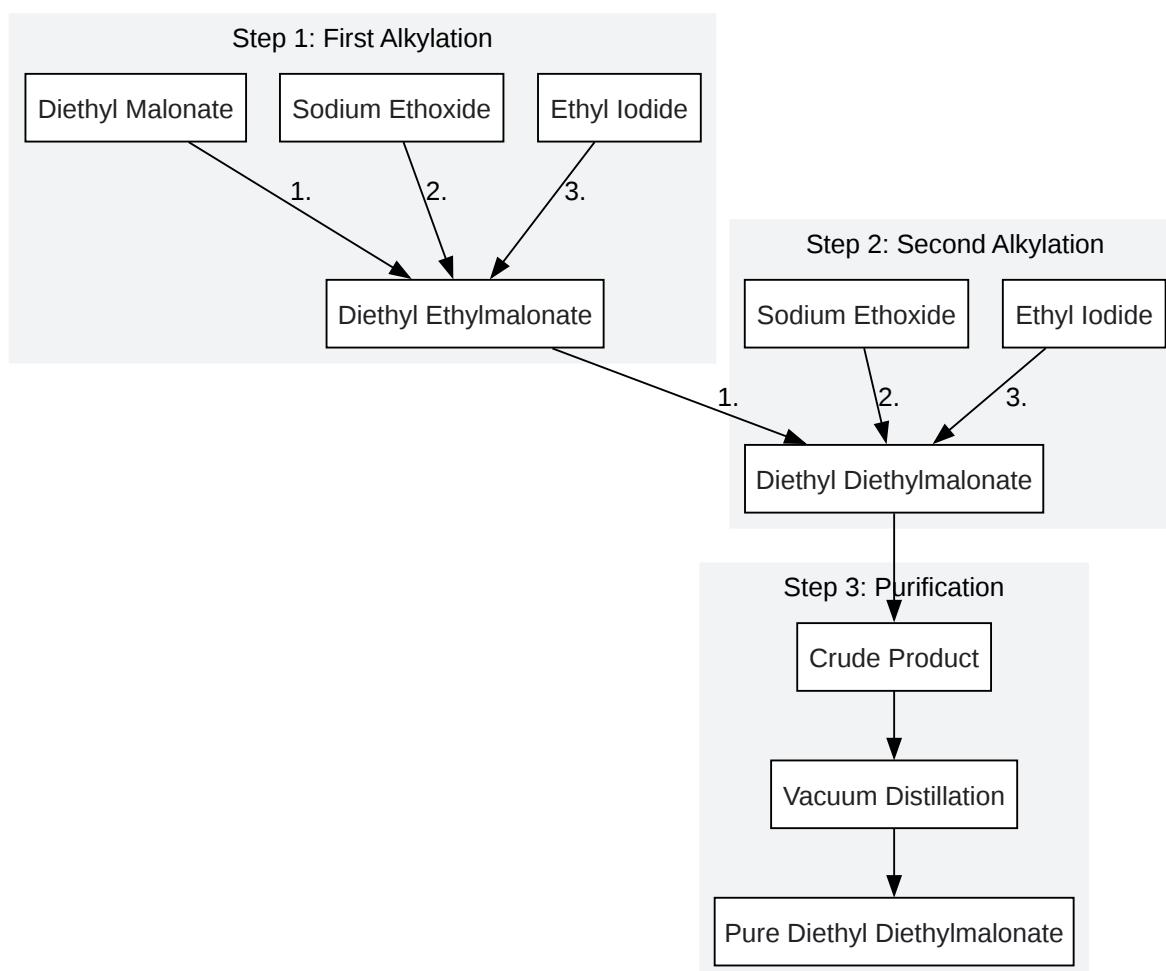
The synthesis of **diethyl diethylmalonate** is a classic example of the malonic ester synthesis, involving the sequential alkylation of diethyl malonate.[\[6\]](#) The process utilizes a strong base to deprotonate the acidic α -carbon of diethyl malonate, followed by nucleophilic attack on an ethyl halide. This process is repeated to introduce the second ethyl group.

Experimental Protocol: Synthesis of Diethyl Diethylmalonate

This protocol describes the dialkylation of diethyl malonate to yield **diethyl diethylmalonate**.

Materials:

- Diethyl malonate
- Sodium metal
- Absolute ethanol


- Ethyl iodide
- Diethyl ether
- Anhydrous sodium sulfate
- Water

Procedure:

- Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (28.8 g) in absolute ethanol (380 mL) in two portions. This reaction is exothermic and should be carried out with caution.
- First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (100 g). Subsequently, add ethyl iodide (97.5 g) dropwise through the dropping funnel. The reaction mixture is then heated to reflux.
- Second Alkylation: After the first alkylation is complete (indicated by a neutral pH), the second portion of sodium (14.4 g) is dissolved in the remaining absolute ethanol (190 mL) and added to the reaction mixture. Following this, an equivalent amount of ethyl iodide (97.5 g) is slowly added. The mixture is then refluxed overnight.[6]
- Work-up: After the reaction is complete, the ethanol is removed by distillation. The residue is then treated with water and extracted with diethyl ether.[6]
- Purification: The ethereal layer is separated, dried over anhydrous sodium sulfate, and the ether is removed under reduced pressure. The crude **diethyl diethylmalonate** is then purified by vacuum distillation, collecting the fraction boiling at 220-222 °C.[6]

Diagram 1: Synthesis of **Diethyl Diethylmalonate** Workflow

Workflow for the Synthesis of Diethyl Diethylmalonate

[Click to download full resolution via product page](#)

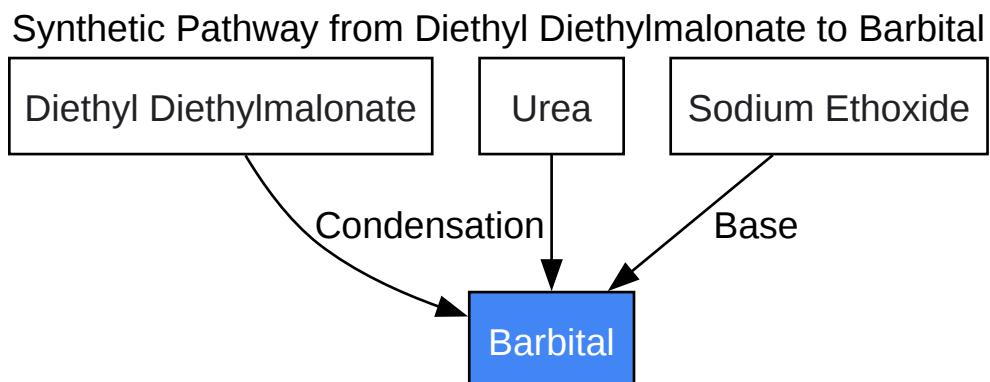
Caption: Workflow for the Synthesis of **Diethyl Diethylmalonate**.

Application in the Synthesis of Barbital

A primary and historically significant application of **diethyl diethylmalonate** is in the synthesis of the barbiturate drug, barbital.[7] This involves a condensation reaction with urea in the presence of a strong base.

Experimental Protocol: Synthesis of Barbital

This protocol details the synthesis of barbital from **diethyl diethylmalonate** and urea.


Materials:

- **Diethyl diethylmalonate**
- Urea
- Sodium metal
- Absolute ethanol
- Concentrated hydrochloric acid
- Water

Procedure:

- Reaction Setup: Dissolve sodium (16 g) in absolute ethanol (300 g) in a suitable reaction vessel. After cooling to room temperature, add **diethyl diethylmalonate** (50 g).[8]
- Condensation: Add pulverized and dried urea (20 g) to the mixture and warm gently to dissolve. The reaction mixture is then heated in an autoclave at 108 °C for 5 hours.[8]
- Isolation of the Sodium Salt: The precipitated sodium salt of barbital is collected by filtration and washed with ethanol.[8]
- Formation of Barbital: The sodium salt is dissolved in water, and barbital is precipitated by the addition of concentrated hydrochloric acid.[8]
- Purification: The crude barbital is purified by recrystallization from water to yield the final product.[8]

Diagram 2: Synthetic Pathway to Barbital

[Click to download full resolution via product page](#)

Caption: Synthetic Pathway to Barbital.

Spectroscopic Data

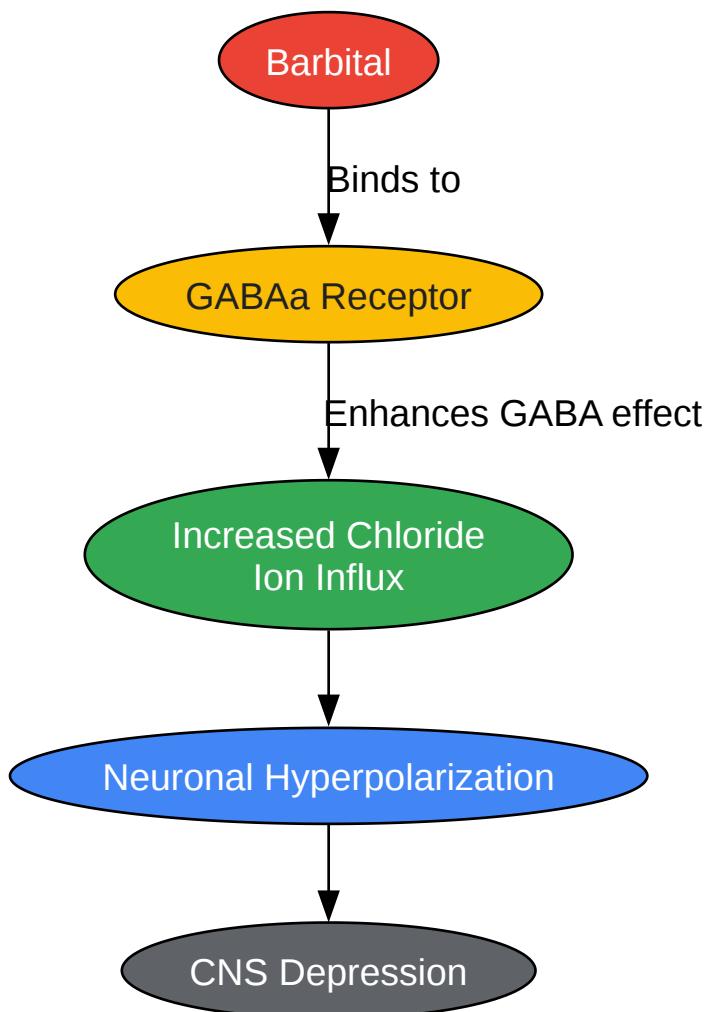
The structural elucidation of **diethyl diethylmalonate** is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for **Diethyl Diethylmalonate**

Spectrum	Key Peaks/Signals	Reference(s)
¹ H NMR	δ (ppm): 0.82 (t, 6H), 1.25 (t, 6H), 1.92 (q, 4H), 4.18 (q, 4H)	[9]
IR (cm ⁻¹)	~2970 (C-H stretch), ~1730 (C=O stretch, ester), ~1150 (C-O stretch)	[3][10]
Mass Spec (m/z)	216 (M ⁺), 188, 171, 143, 115, 69, 29	[1]

Safety and Handling

Diethyl diethylmalonate is a combustible liquid and should be handled with appropriate safety precautions.[4] It may cause skin and eye irritation.[1] Use in a well-ventilated area and wear


personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from sources of ignition.

Mechanism of Action of Barbital (A Downstream Product)

While **diethyl diethylmalonate** itself does not have a direct pharmacological role in signaling pathways, its derivative, barbital, is a central nervous system depressant. Barbital enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAa receptor, leading to increased chloride ion influx into neurons. This hyperpolarizes the neuron, inhibiting the firing of new action potentials and resulting in sedative and hypnotic effects.

Diagram 3: Barbital's Mechanism of Action

Mechanism of Action of Barbital on the GABAa Receptor

[Click to download full resolution via product page](#)

Caption: Barbital's Mechanism of Action on the GABAa Receptor.

Conclusion

Diethyl diethylmalonate is a valuable chemical intermediate with well-established synthetic utility, particularly in the production of barbiturates. This guide has provided a detailed overview of its properties, synthesis, and applications, along with relevant experimental protocols and safety information, to support its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl diethylmalonate | C11H20O4 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. DIETHYL DIETHYLMALONATE(77-25-8) IR Spectrum [chemicalbook.com]
- 4. Diethyl diethylmalonate [webbook.nist.gov]
- 5. Diethyl malonate [webbook.nist.gov]
- 6. prepchem.com [prepchem.com]
- 7. Diethyl diethylmalonate - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR [m.chemicalbook.com]
- 10. Diethyl diethylmalonate [webbook.nist.gov]
- To cite this document: BenchChem. [Diethyl Diethylmalonate (CAS 77-25-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057954#diethyl-diethylmalonate-cas-number-77-25-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com